molecular formula C7H9NO B8631603 2-Formyl-3-ethylpyrrole

2-Formyl-3-ethylpyrrole

Cat. No. B8631603
M. Wt: 123.15 g/mol
InChI Key: XYMXEIDEBKNGTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06982265B1

Procedure details

3-Ethylpyrrole was converted to a mixture of Compound A and 2-formyl-41 ethylpyrrole as described in the preparation of Compound A of Example 5. [M+H]+=124.1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Compound A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
2-formyl-41 ethylpyrrole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Compound A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:7]=[CH:6][NH:5][CH:4]=1)[CH3:2].[OH:8][C:9]1C=C(NC2C3=CC(C)=CN3N=CN=2)C=CC=1C>>[CH:9]([C:4]1[NH:5][CH:6]=[CH:7][C:3]=1[CH2:1][CH3:2])=[O:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1=CNC=C1
Name
Compound A
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
2-formyl-41 ethylpyrrole
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Compound A
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C=C(C=CC1C)NC1=NC=NN2C1=CC(=C2)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(=O)C=1NC=CC1CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.